molecular formula C32H54O3 B1661952 Cholesterol Butyl Carbonate CAS No. 41371-14-6

Cholesterol Butyl Carbonate

Cat. No. B1661952
CAS RN: 41371-14-6
M. Wt: 486.8
InChI Key: PHGPOYKRNJWODC-PTHRTHQKSA-N
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Description

Cholesterol Butyl Carbonate, also known as butyl cholesteryl carbonate or butyl 5-cholesten-3beta-yl carbonate, is a compound with the molecular formula C32H54O3 . It is used in various applications including liquid crystal materials .


Molecular Structure Analysis

Cholesterol, the base molecule of Cholesterol Butyl Carbonate, is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The molecular structure of Cholesterol Butyl Carbonate would include these features, along with the butyl carbonate group.


Chemical Reactions Analysis

Cholesterol and its derivatives, including Cholesterol Butyl Carbonate, can undergo a variety of chemical reactions. These include transesterification reactions, which are particularly relevant for β-keto esters . The exact chemical reactions that Cholesterol Butyl Carbonate can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

Cholesterol Butyl Carbonate is a white to light yellow powder to crystal . It has a mesomorphic range of 69.0 to 93.0 degrees Celsius and is soluble in hot acetone .

Scientific Research Applications

Crystal Structure and Liquid Crystalline State

The study of the crystal structures of cholesterol derivatives like Cholesteryl Butylcarbonate is crucial in understanding their liquid crystalline phases and potential biological applications. Cholesteryl Butylcarbonate exhibits unique polymorphic forms and liquid crystalline states, which are significant for extrapolating the structures of liquid phases of such compounds (Park, 2007).

Applications in Biosensors

Cholesterol-based compounds, including Cholesterol Butyl Carbonate derivatives, are essential in various fields, including biosensors. Their chemical properties make them suitable for applications in bioimaging, drug delivery, and the synthesis of liquid crystals and gelators. These derivatives are increasingly being used for their anticancer, antimicrobial, and antioxidant properties (Albuquerque et al., 2018).

Influence on Polyurethane Degradation

In biomaterials research, Cholesterol Butyl Carbonate plays a role in the degradation of polyurethanes. Studies on enzymatic degradation of polyurethanes by cholesterol esterase indicate that cholesterol derivatives can affect the surface degradation of these materials. However, it's noted that oxidation, rather than enzymatic hydrolysis, is a more significant factor in polyurethane degradation (Christenson et al., 2006).

Role in Liquid Crystal Formation

Cholesterol Butyl Carbonate is vital in forming liquid crystalline materials. Cholesteryl oleyl carbonate, for example, forms cholesteric liquid crystals with a helical structure, indicating the potential of cholesterol derivatives in creating thermochromic liquid crystals. Such materials are important in optical technologies and display systems (Singh & Sharma, 2013).

Future Directions

Research on cholesterol and its derivatives, including Cholesterol Butyl Carbonate, is ongoing. Future directions may include the development of new drugs, research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .

properties

IUPAC Name

butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGPOYKRNJWODC-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659873
Record name Butyl (3beta)-cholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Butyl Carbonate

CAS RN

41371-14-6
Record name Butyl (3beta)-cholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nesrullajev - Journal of Molecular Liquids, 2020 - Elsevier
… Cholesterol butyl carbonate (ChBC, product No.C0718) and cholesterol methyl carbonate (ChMC, product No.C0715) cholesteric liquid crystals were objects of our investigations. …
Number of citations: 1 www.sciencedirect.com
FS Pereira, LJ Pereira, DFA Crédito, LHV Girão… - RSC …, 2015 - pubs.rsc.org
The present study describes the clean synthesis of non-phosgene organic carbonates (NPOCs) from a selective multicomponent reaction with two important by-products from sugar and …
Number of citations: 9 pubs.rsc.org

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